molecular formula C13H10FNO3 B12515496 4'-Fluoro-2-methoxy-5-nitro-1,1'-biphenyl

4'-Fluoro-2-methoxy-5-nitro-1,1'-biphenyl

Cat. No.: B12515496
M. Wt: 247.22 g/mol
InChI Key: ZAWYRMQNTZTAGY-UHFFFAOYSA-N
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Description

4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H10FNO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position, a methoxy group at the 2 position, and a nitro group at the 5 position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl typically involves multiple steps. One common method starts with the nitration of 4’-fluoro-2-methoxybiphenyl. The nitration reaction is carried out by dissolving 4’-fluoro-2-methoxybiphenyl in concentrated sulfuric acid and slowly adding a solution of potassium nitrate in concentrated sulfuric acid at a low temperature (around -15°C). The reaction mixture is stirred for 2 hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and potassium nitrate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. In medicinal chemistry, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluoro and methoxy groups enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and planarity compared to its analogs. This structural feature enhances its stability and makes it suitable for applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C13H10FNO3/c1-18-13-7-6-11(15(16)17)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI Key

ZAWYRMQNTZTAGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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